REACTION_SMILES
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[CH2:14]=[C:15]1[CH:16]([C:17]([OH:18])=[O:20])[N:19]2[C:21](=[O:22])[CH2:23][CH:24]2[S:25][CH2:26]1.[CH2:1]=[C:2]1[CH2:3][S:4][CH:5]2[N:6]([CH:7]1[C:8](=[O:9])[O-:10])[C:11](=[O:13])[CH2:12]2.[CH3:27][CH2:28][C:29](=[O:30])[OH:31].[O:32]([CH2:33][CH3:34])[C:35]([S-:36])=[S:37]>>[CH2:1]=[C:2]1[CH2:3][S:4][CH:5]2[N:6]([CH:7]1[C:8](=[O:9])[OH:10])[C:11](=[O:13])[CH:12]2[NH2:19]
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Name
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C=C1CSC2CC(=O)N2C1C(=O)O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C1CSC2CC(=O)N2C1C(=O)O
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Name
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C=C1CSC2CC(=O)N2C1C(=O)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C1CSC2CC(=O)N2C1C(=O)[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=S)[S-]
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Name
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C=C1CSC2C(N)C(=O)N2C1C(=O)O
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Type
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product
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Smiles
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C=C1CSC2C(N)C(=O)N2C1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |